3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid

Catalog No.
S15870375
CAS No.
M.F
C8H12N2O3
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoi...

Product Name

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-2-hydroxypropanoic acid

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)3-7(11)8(12)13/h4,7,11H,3H2,1-2H3,(H,12,13)

InChI Key

OMICAFQIONMGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CC(C(=O)O)O

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid is an organic compound characterized by a unique structure that combines a pyrazole ring with a hydroxypropanoic acid moiety. Its molecular formula is C8_8H12_{12}N2_2O3_3, and it has a molecular weight of approximately 184.19 g/mol. The compound features both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, which contribute to its chemical reactivity and potential biological activities. The presence of the pyrazole ring is significant as it is known for modulating various biological processes, making this compound a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Dehydration: The hydroxyl group can participate in dehydration reactions to form alkenes or ethers.
  • Complexation: The compound may form complexes with metal ions, which is useful in coordination chemistry.
  • Acid-base reactions: It can act as an acid or base, depending on the conditions, leading to the formation of salts .

Research indicates that 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid exhibits various biological activities. Notably, it has been studied for its potential anti-inflammatory properties and effects on metabolic pathways. The pyrazole ring contributes to these biological effects by modulating enzyme activities involved in inflammation and metabolism. Preliminary studies suggest that it may inhibit certain enzymes related to inflammatory processes, warranting further pharmacological investigations .

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Hydroxypropanoic Acid Moiety: The hydroxyl and carboxylic functionalities are introduced through further functionalization reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity .

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it may serve as a lead compound for developing new anti-inflammatory drugs.
  • Agriculture: Its ability to complex with metal ions could be explored for use in agrochemicals.
  • Biochemistry: It may be used as a biochemical probe to study enzyme interactions related to metabolic pathways .

Interaction studies involving 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid focus on its binding affinity with various biological targets. Initial research indicates that it may interact with enzymes involved in inflammatory pathways, potentially leading to inhibition or modulation of these processes. Further studies are required to elucidate the precise interaction mechanisms and affinities with specific receptors or enzymes .

Several compounds share structural similarities with 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid, which can provide insights into its uniqueness:

Compound NameCAS NumberMolecular FormulaMolecular Weight
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid1492538-95-0C8_8H12_{12}N2_2O3_3184.19
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-butanoic acid1510043-82-9C9_9H14_{14}N2_2O2_2182.22
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid1006446-62-3C8_8H12_{12}N2_2O2_2168.19

The uniqueness of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid lies in its specific substitution pattern and the presence of both hydroxyl and carboxylic functionalities within the same molecule. This combination may enhance its solubility and biological activity compared to similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

184.08479225 g/mol

Monoisotopic Mass

184.08479225 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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